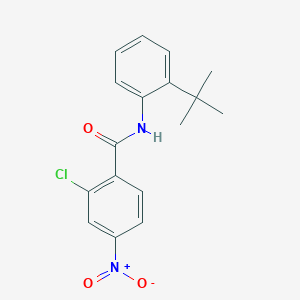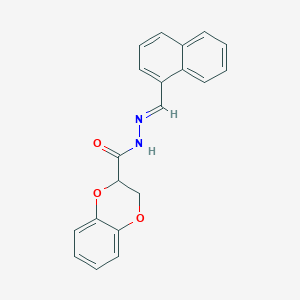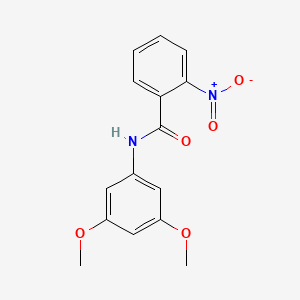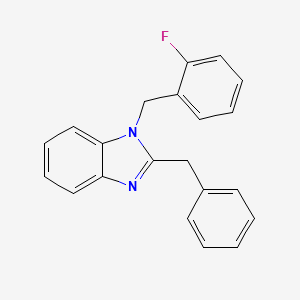
N-1,3-benzodioxol-5-yl-2-phenylethylenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-phenylethylenesulfonamide, commonly known as BDES, is a chemical compound that has gained significant attention in the field of scientific research. BDES is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects. In
作用机制
BDES inhibits the activity of CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which impairs the ability of cancer cells to survive and proliferate. BDES has also been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
BDES has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic properties. BDES has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of BDES is its selectivity towards CAIX, which makes it a promising candidate for cancer therapy. BDES has also been found to have low toxicity and good pharmacokinetic properties. However, the synthesis of BDES is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on BDES. One of the potential areas of application is in the development of novel cancer therapies. BDES can be used in combination with other chemotherapeutic agents to enhance their effectiveness and reduce their toxicity. Another potential area of application is in the treatment of neurodegenerative diseases. Further research is needed to explore the full potential of BDES in these areas and to optimize its pharmacological properties for clinical use.
In conclusion, BDES is a chemical compound that has gained significant attention in the field of scientific research due to its selective inhibition of CAIX activity and its potential applications in cancer therapy and neuroprotection. The synthesis of BDES is a complex process that requires specialized equipment and expertise, but its low toxicity and good pharmacokinetic properties make it a promising candidate for further research.
合成方法
The synthesis of BDES involves the reaction of 1,3-benzodioxole with phenylacetic acid, followed by the addition of sulfonamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain a high yield of BDES. The synthesis of BDES is a complex process that requires specialized equipment and expertise.
科学研究应用
BDES has been widely used in scientific research due to its ability to selectively inhibit the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells and plays a critical role in tumor growth and progression. Inhibition of CAIX activity by BDES has been shown to reduce tumor growth and increase the effectiveness of chemotherapy and radiation therapy in preclinical studies.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,9-8-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-11-19-14/h1-10,16H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCDCIHCVPJIKO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-benzodioxol-5-yl)-2-phenylethenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5713112.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)

![4-({[(2-methylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5713153.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)



